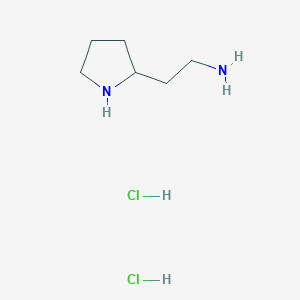
2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1803593-20-5 . It has a molecular weight of 187.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is “2-(pyrrolidin-2-yl)ethan-1-amine dihydrochloride” and its Inchi Code is "1S/C6H14N2.2ClH/c7-4-3-6-2-1-5-8-6;;/h6,8H,1-5,7H2;2*1H" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources.科学的研究の応用
C-H Functionalization and Redox-Annulations
Cyclic amines, including pyrrolidine, undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process leads to the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced back to pyrrolidines, indicating the compound's role in synthesizing heterocyclic structures (Kang et al., 2015).
Organocatalysis in Asymmetric Synthesis
The compound has applications in organocatalysis, facilitating asymmetric synthesis of γ-nitrocarbonyl compounds. This showcases its utility in generating chiral molecules with high enantiomeric excess, which is crucial for the development of pharmaceuticals and fine chemicals (Kostenko et al., 2018).
Lewis Acid-Promoted Cascade Reactions
In another application, primary amines including 2-(Pyrrolidin-2-yl)ethan-1-amine, participate in Lewis acid-promoted cascade reactions with 2-butynedioate and propargylic alcohol. This method efficiently constructs 1,2-dihydropyridine skeletons, demonstrating the compound's role in synthesizing nitrogen-containing heterocycles (Yin et al., 2013).
Sustainable Catalytic Pyrrole Synthesis
Moreover, the compound finds use in sustainable catalytic synthesis processes, where secondary alcohols and amino alcohols are linked via C-N and C-C bond formations, leading to the production of pyrroles. This indicates its significance in green chemistry applications, enabling reactions that proceed with hydrogen as a by-product and utilize renewable resources (Michlik & Kempe, 2013).
Enantioselective A(3) Reactions
Additionally, pyrrolidine and related amines undergo enantioselective A(3) reactions in the presence of copper iodide and a specific cocatalyst. This results in the formation of propargylamines with high enantiomeric excess, further highlighting the compound's utility in asymmetric synthesis (Zhao & Seidel, 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
特性
IUPAC Name |
2-pyrrolidin-2-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-4-3-6-2-1-5-8-6;;/h6,8H,1-5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGJSPYOJPRCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride | |
CAS RN |
1803593-20-5 |
Source


|
| Record name | 2-(pyrrolidin-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

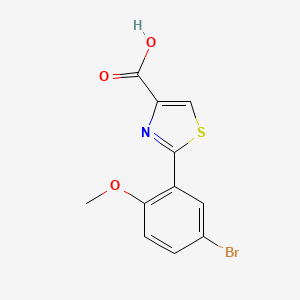

![N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2825275.png)
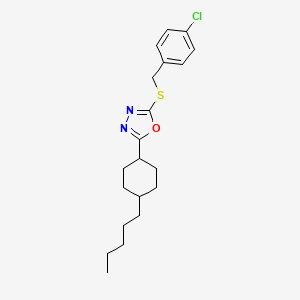

![[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B2825282.png)

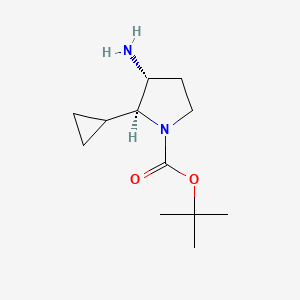

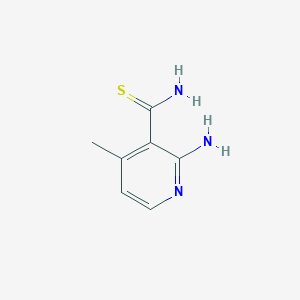


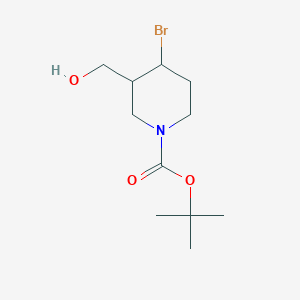
![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825291.png)